molecular formula C16H17N3 B12775593 Normirtazapine, (S)- CAS No. 135883-05-5

Normirtazapine, (S)-

Cat. No.: B12775593
CAS No.: 135883-05-5
M. Wt: 251.33 g/mol
InChI Key: FGLAMNFOHWVQOH-OAHLLOKOSA-N
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Description

Normirtazapine, (S)-, also known as N-desmethylmirtazapine, is a metabolite of the antidepressant drug mirtazapine. It is a tetracyclic compound that plays a significant role in the pharmacological activity of mirtazapine. Normirtazapine is known for its ability to cross the blood-brain barrier and contribute to the clinical efficacy of mirtazapine in treating major depressive disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions

Normirtazapine is synthesized through the demethylation of mirtazapine. The process involves the use of high-performance liquid chromatography (HPLC) for the simultaneous determination of mirtazapine and normirtazapine. The assay uses solid-phase extraction for sample cleanup and subsequent online elution onto an analytical column .

Industrial Production Methods

Industrial production of normirtazapine involves the large-scale synthesis of mirtazapine followed by its demethylation. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques ensures the efficient separation and purification of normirtazapine from other by-products.

Chemical Reactions Analysis

Types of Reactions

Normirtazapine undergoes various chemical reactions, including:

    Oxidation: Normirtazapine can be oxidized to form hydroxylated metabolites.

    Reduction: It can undergo reduction reactions to form reduced derivatives.

    Substitution: Normirtazapine can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced forms of normirtazapine, and substituted compounds with various functional groups.

Scientific Research Applications

Normirtazapine has several scientific research applications, including:

Mechanism of Action

Normirtazapine exerts its effects by acting as an antagonist at central presynaptic alpha-2 adrenergic receptors, which results in increased release of norepinephrine and serotonin. It also antagonizes serotonin 5-HT2 and 5-HT3 receptors, contributing to its antidepressant effects. The compound’s ability to cross the blood-brain barrier allows it to reach target sites within the brain and exert its pharmacological actions .

Comparison with Similar Compounds

Normirtazapine is compared with other similar compounds, such as:

Normirtazapine is unique in its dual noradrenergic and serotonergic effects, which are not commonly observed in other similar compounds. Its ability to cross the blood-brain barrier and contribute to the clinical efficacy of mirtazapine makes it a valuable compound in the treatment of depression .

Properties

CAS No.

135883-05-5

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

(7S)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene

InChI

InChI=1S/C16H17N3/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19/h1-7,15,17H,8-11H2/t15-/m1/s1

InChI Key

FGLAMNFOHWVQOH-OAHLLOKOSA-N

Isomeric SMILES

C1CN2[C@H](CN1)C3=CC=CC=C3CC4=C2N=CC=C4

Canonical SMILES

C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4

Origin of Product

United States

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